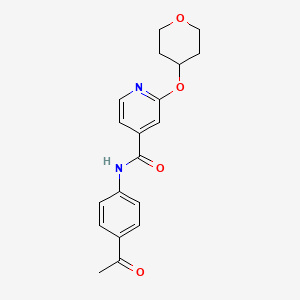

![molecular formula C22H18N4O4 B2505028 2-(4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-羰基)-4H-色满-4-酮 CAS No. 1396564-76-3](/img/structure/B2505028.png)

2-(4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-羰基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

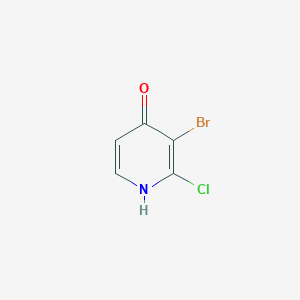

The compound "2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one" is a complex molecule that appears to be related to a family of compounds synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The structure of this compound suggests that it contains a pyrazolopyridine moiety linked to a piperazine and a chromenone. This type of compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include reductive amination, amide hydrolysis, and N-alkylation. For example, the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine involves a three-step procedure starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde, 1-piperazinecarboxaldehyde, and 4-hydroxylbenzaldehyde . Similarly, the synthesis of 2-[4-(4-fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is achieved through reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 19F NMR, and ESI MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. The presence of a piperazine ring and a pyrazolopyridine core is a common feature in these molecules, which is likely to be the case for the compound under analysis as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups and achieving the desired molecular architecture. The reductive amination step is often used to introduce the piperazine moiety, while amide hydrolysis and N-alkylation are employed to modify the pyrazolopyridine core . These reactions are carefully controlled to ensure the formation of the correct product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as amine, amide, and aromatic systems can affect properties like solubility, melting point, and reactivity. The biological activity assays, such as receptor binding assays, provide insight into the affinity of these compounds for dopamine receptors, which is a key aspect of their potential therapeutic value . The compound "2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one" would likely exhibit similar properties and biological activities, given its structural similarities to the compounds studied in the cited papers.

科学研究应用

结构表征和合成

- 一项研究展示了 2H-吡唑并[4,3-c]吡啶衍生物的结构分析,重点介绍了其晶体堆积和分子内相互作用,表明其作为进一步化学修饰的支架的潜力 (Karthikeyan 等,2010)。

药理表征

- 利用吡唑并[1,5-a]吡啶亚结构研究 G 蛋白偏向多巴胺能药物导致发现高亲和力多巴胺受体部分激动剂。这包括详细的药理表征,强调了该化合物在治疗应用中的前景,特别是突出了其在不募集 β-arrestin 的情况下调节多巴胺能信号传导的潜力 (Möller 等,2017)。

抗菌活性

- 开发了一种简便的合成方法,用于含有吡唑基部分的噻唑并[3, 2]吡啶,显示出显着的抗菌活性。这条合成途径不仅提供了对抗菌功效的结构要求的见解,而且还为基于这种核心结构设计新型抗菌剂开辟了途径 (El-Emary 等,2005)。

杀虫剂

- 合成了含有吡唑、噻唑和吡啶基序的新型生物活性杂环化合物,并评估了它们对斜纹夜蛾的杀虫活性。这项研究为在农业害虫管理中使用此类化合物提供了宝贵的见解 (Soliman 等,2020)。

未来方向

属性

IUPAC Name |

2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQECHLDFYXBVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

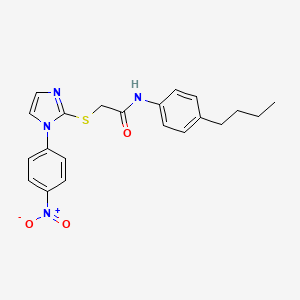

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

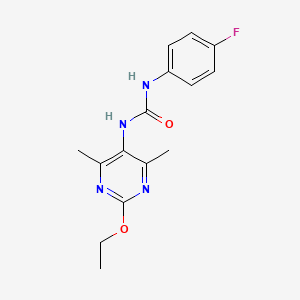

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)

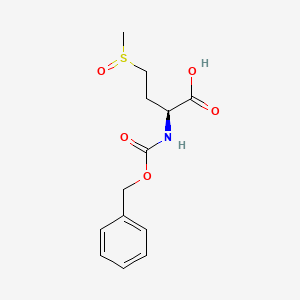

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)